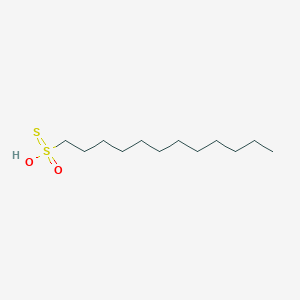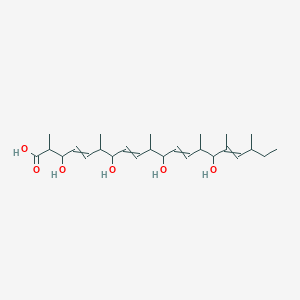
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid is a complex organic compound known for its unique structure and properties. It is a polysubstituted fatty acid with multiple hydroxyl groups and conjugated double bonds, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as hexamethylcyclohexane derivatives, which undergo hydroxylation and subsequent dehydrogenation to introduce the necessary hydroxyl groups and double bonds. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to optimize yield and purity. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction results in a fully saturated fatty acid.
Applications De Recherche Scientifique
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique structural properties.
Mécanisme D'action
The mechanism by which 3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups and conjugated double bonds allow it to participate in hydrogen bonding and electron transfer processes, influencing cellular functions and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubensic acid: Another polysubstituted fatty acid with similar structural features.
Macrolide antibiotics: Share similar substitution patterns and biological activities.
Uniqueness
3,7,11,15-Tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid is unique due to its specific arrangement of hydroxyl groups and conjugated double bonds, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
169217-49-6 |
|---|---|
Formule moléculaire |
C26H44O6 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
3,7,11,15-tetrahydroxy-2,6,10,14,16,18-hexamethylicosa-4,8,12,16-tetraenoic acid |
InChI |
InChI=1S/C26H44O6/c1-8-16(2)15-20(6)25(30)19(5)11-13-23(28)17(3)9-12-22(27)18(4)10-14-24(29)21(7)26(31)32/h9-19,21-25,27-30H,8H2,1-7H3,(H,31,32) |
Clé InChI |
BZMYLFBZKSHUAE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C=C(C)C(C(C)C=CC(C(C)C=CC(C(C)C=CC(C(C)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



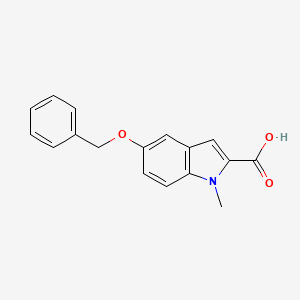
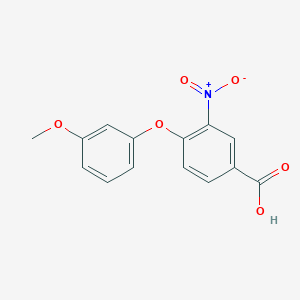

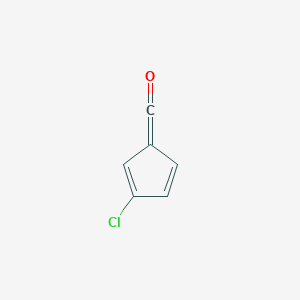
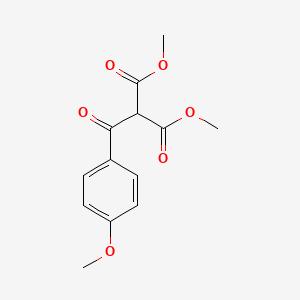
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
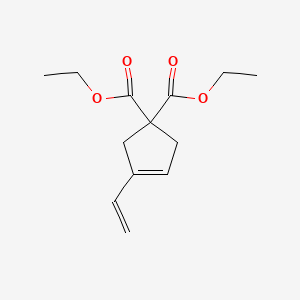
![1,3,9-Trimethyl-8-[(propan-2-yl)oxy]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B14277679.png)

